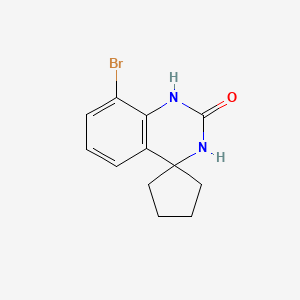![molecular formula C11H15N3O2 B13794114 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid CAS No. 6975-82-2](/img/structure/B13794114.png)
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of benzoic acid, characterized by the presence of a triazene group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid typically involves the reaction of benzoic acid derivatives with triazene compounds under specific conditions. One common method involves the use of a nitrile-based sulfonamide template for the meta-C–H functionalization of benzoic acid derivatives . This process often requires the presence of transition-metal catalysts, such as palladium (Pd), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazene group into other functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Applications De Recherche Scientifique
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The triazene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4,4’-(1e)-triaz-1-ene-1,3-diyldibenzoate: A similar compound with a triazene group attached to two benzene rings.
4-[(1E)-tridec-1-en-1-yl]benzoic acid: Another benzoic acid derivative with a different substituent on the benzene ring.
Uniqueness
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid is unique due to its specific triazene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6975-82-2 |
|---|---|
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
4-(diethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C11H15N3O2/c1-3-14(4-2)13-12-10-7-5-9(6-8-10)11(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
ABDRFEKKVMHBGW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=NC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
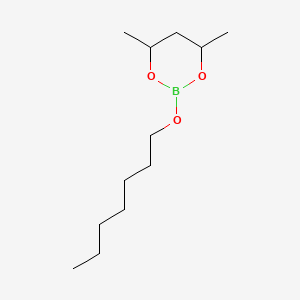
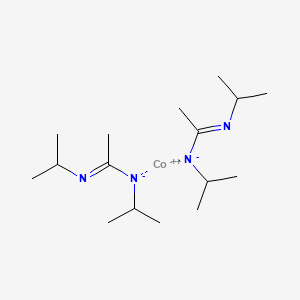

![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
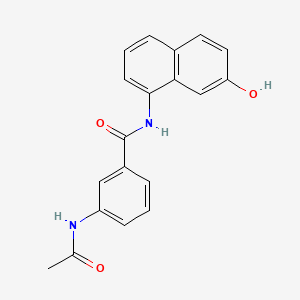

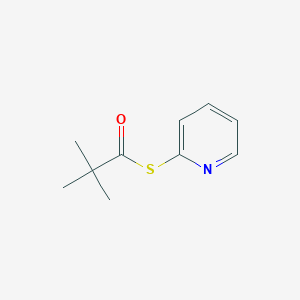
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
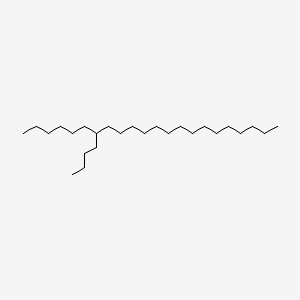
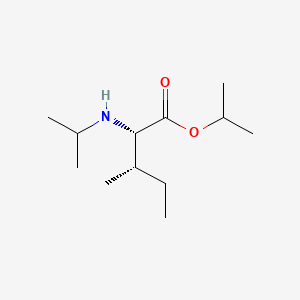
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
